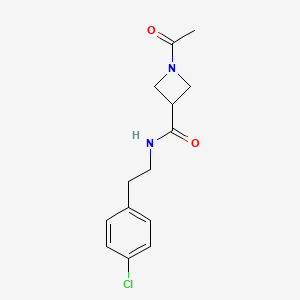
1-acetyl-N-(4-chlorophenethyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-acetyl-N-(4-chlorophenethyl)azetidine-3-carboxamide” is a chemical compound. Azetidines, which this compound is a derivative of, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
Azetidines are four-membered nitrogen-containing heterocycles . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis
The reactivity of azetidines can be triggered under appropriate reaction conditions . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines, which provides a highly attractive entry to bond functionalization .作用機序
The mechanism of action of 1-acetyl-N-(4-chlorophenethyl)azetidine-3-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating the activity of the endocannabinoid system. This compound is a selective agonist of the cannabinoid receptor type 1 (CB1), which is widely distributed in the central nervous system and peripheral tissues. Activation of CB1 receptors by this compound leads to the inhibition of the release of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. This compound also activates the endocannabinoid system in cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In animal models of inflammation, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. In animal models of neuropathic pain, this compound has been shown to reduce the levels of glutamate, a neurotransmitter involved in pain signaling. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
1-acetyl-N-(4-chlorophenethyl)azetidine-3-carboxamide has several advantages for use in lab experiments. It is a highly selective agonist of CB1 receptors, which allows for the specific modulation of the endocannabinoid system. This compound is also stable and easy to handle in the lab. However, this compound has some limitations for use in lab experiments. It has low solubility in water, which can limit its use in in vitro assays. This compound also has a short half-life, which can limit its duration of action in vivo.
将来の方向性
There are several future directions for the study of 1-acetyl-N-(4-chlorophenethyl)azetidine-3-carboxamide. One area of research is the development of novel analogs of this compound with improved pharmacokinetic properties and selectivity for CB1 receptors. Another area of research is the investigation of the potential therapeutic applications of this compound in various disease models, such as inflammatory bowel disease, multiple sclerosis, and cancer. The role of this compound in the regulation of the immune system and its potential interactions with other signaling pathways also warrant further investigation. Overall, the study of this compound holds great promise for the development of novel therapeutics for a wide range of diseases.
Conclusion
In conclusion, this compound is a synthetic compound with a wide range of biological activities. It has been extensively studied for its potential applications in scientific research, including anti-inflammatory, analgesic, and anti-tumor effects. This compound exerts its biological effects by modulating the activity of the endocannabinoid system, specifically by activating CB1 receptors. This compound has several advantages for use in lab experiments, but also has some limitations. The study of this compound holds great promise for the development of novel therapeutics for a wide range of diseases.
合成法
The synthesis of 1-acetyl-N-(4-chlorophenethyl)azetidine-3-carboxamide involves the reaction of 1-acetylazetidine-3-carboxylic acid with 4-chlorophenethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
科学的研究の応用
1-acetyl-N-(4-chlorophenethyl)azetidine-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory effects in various animal models of inflammation, such as carrageenan-induced paw edema and lipopolysaccharide-induced acute lung injury. This compound has also been shown to have analgesic effects, reducing pain in animal models of neuropathic pain and inflammatory pain. In addition, this compound has been investigated for its potential anti-tumor effects, inhibiting the growth of various cancer cell lines in vitro and in vivo.
特性
IUPAC Name |
1-acetyl-N-[2-(4-chlorophenyl)ethyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-10(18)17-8-12(9-17)14(19)16-7-6-11-2-4-13(15)5-3-11/h2-5,12H,6-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODPXVWNKFBMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

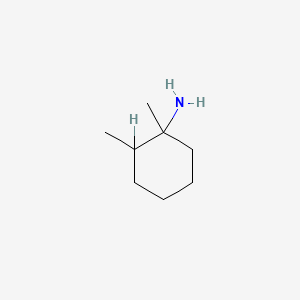
![rac-(1S,2R,4R,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2867317.png)
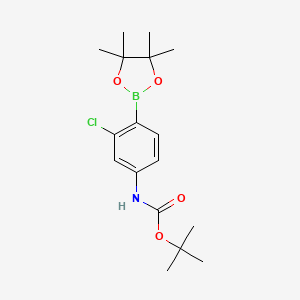
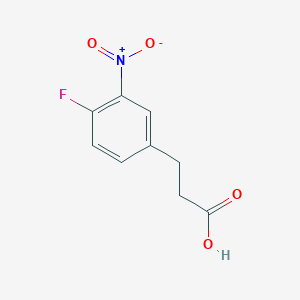
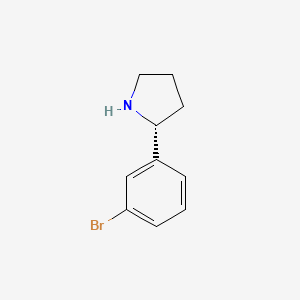
![N-(4-methoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2867326.png)

![N-(1-cyanocyclopentyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide](/img/structure/B2867328.png)
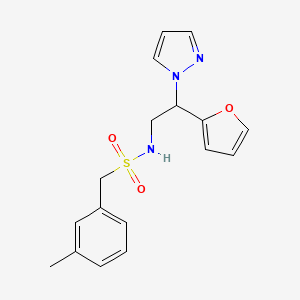

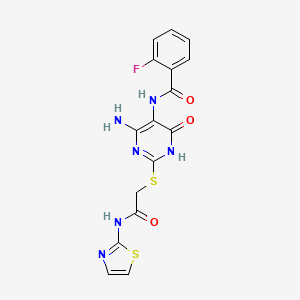
![N-[(1R)-1-Cyano-2-methylpropyl]-2-phenylpropanamide](/img/structure/B2867337.png)
![N-(3-Hydroxy-7-oxaspiro[3.5]nonan-1-yl)prop-2-enamide](/img/structure/B2867338.png)
![N-(4-chlorophenethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2867339.png)